Tetrapropylene glycol

Übersicht

Beschreibung

Tetrapropylene glycol is an organic compound with the molecular formula C₁₂H₂₆O₅. It is a member of the propylene glycol family, which includes monopropylene glycol, dipropylene glycol, and tripropylene glycol. This compound is known for its versatile properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Tetrapropylene glycol is typically synthesized through the hydrolysis of 1,2-epoxy propane (propylene oxide). The process involves the reaction of propylene oxide with water under elevated temperature and pressure conditions. The resulting mixture of propylene glycol oligomers is then separated by distillation to obtain this compound . This method ensures the production of high-purity this compound suitable for various applications.

Analyse Chemischer Reaktionen

Tetrapropylene glycol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce various oxidation products, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions involving this compound typically yield alcohols and other reduced products.

Substitution: this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biodegradable Polymers

Tetrapropylene glycol has been studied as a component in the development of biodegradable polymers. Research indicates that TPG can be incorporated into poly(polyol sebacate) (PPS) polymers, which are designed for biomedical applications. These polymers exhibit tunable mechanical properties and biodegradability, making them suitable for tissue engineering and drug delivery systems. The incorporation of TPG allows for the modification of the polymer's physical properties, enhancing its performance in medical applications .

Case Study: PPS Polymers

- Material Composition : PPS polymers include TPG as a structural unit.

- Mechanical Properties : Young's moduli ranged from 0.37 to 378 MPa.

- Biocompatibility : Demonstrated similar biocompatibility to poly(L-lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer .

Coatings and Adhesives

TPG is also employed in the formulation of coatings and adhesives, particularly in UV-cured systems. Its properties enhance the durability and flexibility of these materials, making them suitable for various applications including automotive finishes and industrial coatings. The increasing demand for environmentally friendly products has led to a rise in the use of TPG-based formulations that meet sustainability criteria .

Application Insights

- UV-Cured Resins : TPG serves as a glycol component that improves the toughness and adhesion properties of resins used in coatings.

- Market Growth : The demand for TPG in coatings is expected to grow due to its performance in high-end applications .

Personal Care Products

In cosmetics and personal care products, this compound acts as a moisturizer and texture modifier. Its ability to retain moisture makes it an essential ingredient in skin care formulations, where it helps maintain skin hydration and improve product texture. This application is particularly relevant in anti-aging products where moisture retention is critical .

Industrial Applications

TPG's chemical stability and low toxicity make it suitable for various industrial uses beyond cosmetics. It is used as a solvent and carrier for active ingredients in formulations across different sectors, including pharmaceuticals and food processing. Its compatibility with other compounds enhances its utility as an additive in formulations requiring specific viscosity or surface tension characteristics .

Physical Properties Table

| Property | Value |

|---|---|

| Vapor Pressure | Varies with temperature |

| Density | Approx. 1.1 g/cm³ |

| Viscosity | Range from 10 to 100 cP |

| Surface Tension | Approximately 40 mN/m |

Environmental Impact

Research into the biodegradability of this compound indicates that while it does not meet all criteria for ready biodegradability, it exhibits favorable degradation characteristics under specific conditions. Studies show that TPG has a half-life ranging from 13.6 days to over 400 days depending on environmental factors, suggesting potential for controlled degradation in environmental applications .

Wirkmechanismus

The mechanism of action of tetrapropylene glycol involves its interaction with various molecular targets and pathways. In biological systems, it acts as a stabilizer and preservative by interacting with cellular components and preventing degradation. In chemical reactions, this compound serves as a solvent and reactant, facilitating the formation of desired products through its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Tetrapropylene glycol is part of the propylene glycol family, which includes:

Monopropylene glycol: Known for its use in antifreeze and de-icing solutions.

Dipropylene glycol: Used in the production of cosmetics and personal care products.

Tripropylene glycol: Commonly used in the manufacture of polyester resins and functional fluids.

Compared to its counterparts, this compound is unique due to its higher molecular weight and increased number of propoxy groups, which enhance its solubility and stability in various applications .

Biologische Aktivität

Tetrapropylene glycol (TPG), a member of the propylene glycol family, is increasingly recognized for its diverse applications in industrial and pharmaceutical settings. This article focuses on the biological activity of this compound, examining its properties, safety profile, and potential therapeutic roles based on current research findings.

Overview of this compound

This compound is a viscous, colorless liquid produced through the polymerization of propylene oxide. It serves as a solvent, plasticizer, and humectant in various formulations, including cosmetics and pharmaceuticals. Its low volatility and high boiling point make it suitable for applications requiring stability under heat.

Cytotoxicity and Genotoxicity

Research has indicated that TPG exhibits low cytotoxicity at concentrations typically used in industrial applications. A study evaluating the cytotoxic effects of various glycol ethers found that TPG did not elicit significant cytotoxic responses in human cell lines at non-toxic concentrations . Furthermore, assessments of dermal exposure have shown an absence of systemic genotoxicity, suggesting that TPG does not pose a significant risk for genetic damage under normal use conditions .

Biocompatibility and Irritation Potential

The safety assessment of propylene glycol and its derivatives, including TPG, indicates that they are generally regarded as safe when used in cosmetic formulations. Clinical studies have demonstrated a lack of dermal sensitization at concentrations typically employed in these products; however, concerns regarding potential irritation remain . This highlights the importance of formulation considerations to mitigate any adverse effects.

Industrial Applications and Environmental Impact

TPG is increasingly utilized in coatings and adhesives due to its effectiveness as a solvent and plasticizer. Its role in reducing volatile organic compounds (VOCs) aligns with environmental regulations aimed at minimizing air pollution from industrial processes . The development of new manufacturing methods for TPG emphasizes sustainability while maintaining high yields.

Biodegradability Studies

Research into the biodegradability of TPG has revealed that it can be effectively broken down by microbial action, making it a favorable choice for environmentally conscious applications. A comparative study on biodegradable materials highlighted that TPG-based products exhibited favorable degradation profiles compared to more traditional non-biodegradable polymers . This characteristic enhances its appeal in applications where environmental impact is a concern.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity and safety profile of this compound compared to other glycols:

| Property | This compound | Propylene Glycol | Dipropylene Glycol |

|---|---|---|---|

| Cytotoxicity | Low at typical concentrations | Low at typical concentrations | Low at typical concentrations |

| Genotoxicity | None detected | None detected | None detected |

| Antioxidant Activity | Limited data available | Demonstrated activity | Limited data available |

| Dermal Sensitization | None reported | None reported | None reported |

| Biodegradability | Favorable | Moderate | Moderate |

Eigenschaften

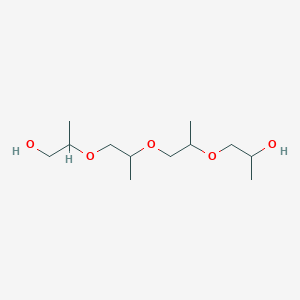

IUPAC Name |

2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHMSMOUDQXMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029324 | |

| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24800-25-7 | |

| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24800-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEW2972NUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.